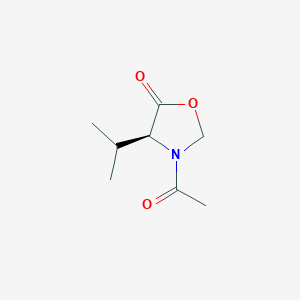
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one, commonly known as IAox, is a chemical compound that has been in the spotlight for its potential applications in scientific research. IAox is a chiral molecule that belongs to the family of oxazolidines, which are known for their diverse biological activities. IAox has been shown to exhibit unique properties that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of IAox is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological pathways. IAox has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, making it a potential candidate for the development of new antibiotics. IAox has also been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential candidate for the development of new antiviral drugs.
Biochemische Und Physiologische Effekte
IAox has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. IAox has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, IAox has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
Vorteile Und Einschränkungen Für Laborexperimente
IAox has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. It is also a chiral molecule, which makes it a valuable tool for the preparation of chiral compounds. However, IAox has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, IAox can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on IAox. One potential direction is the development of new antibiotics based on IAox. IAox has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall biosynthesis, making it a potential candidate for the development of new antibiotics. Another potential direction is the development of new antiviral drugs based on IAox. IAox has been shown to inhibit the activity of enzymes involved in viral replication, making it a potential candidate for the development of new antiviral drugs. Finally, IAox can be used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds. The development of new methods for the use of IAox as a chiral auxiliary could have significant implications for the synthesis of new bioactive molecules.
Synthesemethoden
The synthesis of IAox involves the reaction of isobutyraldehyde and acetone in the presence of a chiral catalyst. The reaction takes place under mild conditions and produces IAox as a single diastereomer with high enantiomeric purity. The synthesis method has been optimized to produce IAox in large quantities, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
IAox has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. IAox has been used as a building block for the synthesis of various bioactive molecules, including natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds.
Eigenschaften
CAS-Nummer |
125679-71-2 |
|---|---|
Produktname |
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
Kanonische SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
Synonyme |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



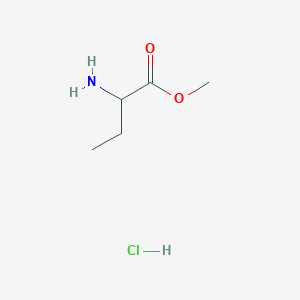
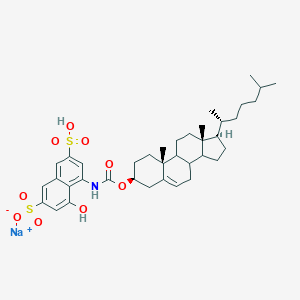
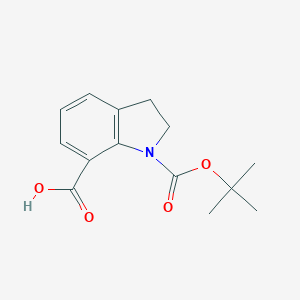
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
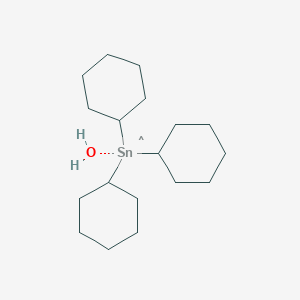
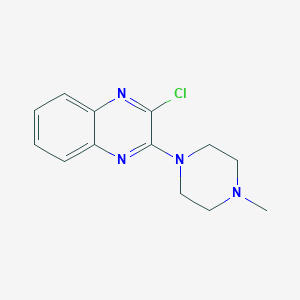
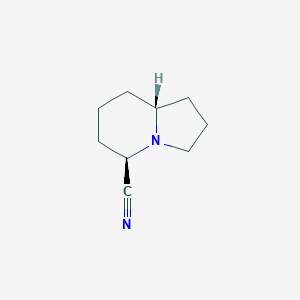
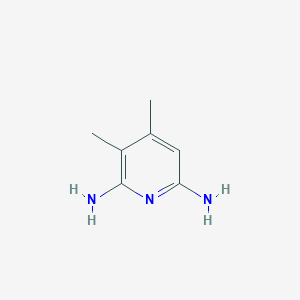
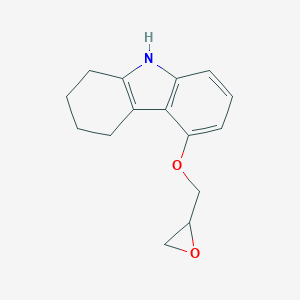
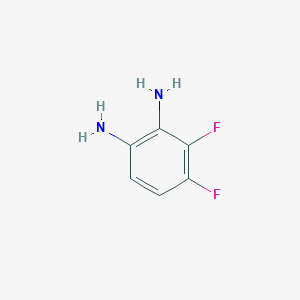
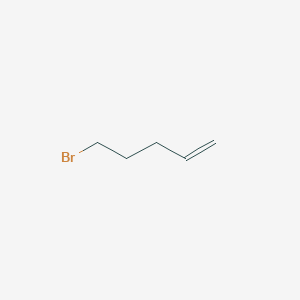
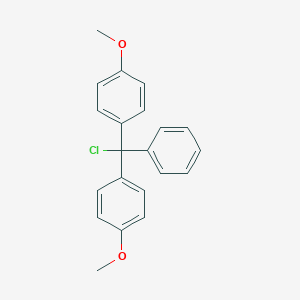
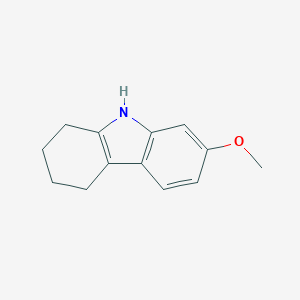
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)